6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyrimidine core. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 5-bromo-2-fluoropyrazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at moderate to high temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- 6-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
- 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 6-Fluoro-2-methylpyrazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.
Properties
Molecular Formula |
C6H3BrFN3 |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-2-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H |
InChI Key |
YJBZDUNPZCWNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1F)Br |
Origin of Product |
United States |
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